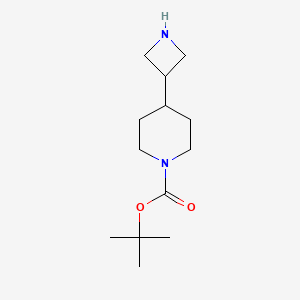

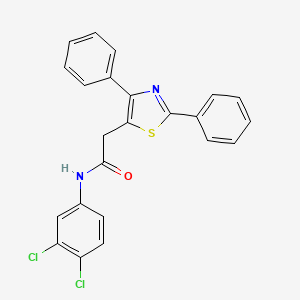

![molecular formula C9H13ClO B2976567 2-Chloro-1-[2-(2-methylcyclopropyl)cyclopropyl]ethanone CAS No. 2140750-33-8](/img/structure/B2976567.png)

2-Chloro-1-[2-(2-methylcyclopropyl)cyclopropyl]ethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-Chloro-1-[2-(2-methylcyclopropyl)cyclopropyl]ethanone” is a chemical compound with the CAS Number: 2140750-33-8 . It has a molecular weight of 172.65 . The IUPAC name for this compound is 2-chloro-1-(2’-methyl-[1,1’-bi(cyclopropan)]-2-yl)ethan-1-one .

Synthesis Analysis

The synthesis of this compound can be achieved by taking cyclopropylmethyl ketone IV as a raw material, dissolving it in a solvent, adding a compound containing metal aluminum as a catalyst, and introducing chlorine to perform a chlorination reaction . This results in a chlorinated product: 2-chloro-1-(1-chlorocyclopropyl)ethanone I, 1-(1-chlorocyclopropyl)ethanone II, and 2,2-dichloro-1-(1-chlorocyclopropyl)ethanone III . The chlorinated product is then subjected to reduced pressure distillation to remove the solvent, and the 2-chloro-1-(1-chlorocyclopropyl)ethanone is obtained by rectification .Aplicaciones Científicas De Investigación

Synthesis of Branched Tryptamines

Researchers have explored the rearrangement of cyclopropylketone arylhydrazones, leading to the formation of tryptamine derivatives. The study demonstrated that using (2-arylcyclopropyl)ethanones with arylhydrazine hydrochlorides can yield branched tryptamines. This process was effectively applied to synthesize enantiomerically pure tryptamine derivatives, highlighting the compound's utility in generating structurally diverse and complex organic compounds (Salikov et al., 2017).

Biocatalytic Reduction Processes

A significant application includes the biocatalytic reduction of 2-chloro-1-(3,4-difluorophenyl)ethanone to chiral alcohols, exemplified by the synthesis of (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol. This chiral alcohol is a critical intermediate for pharmaceutical synthesis, showcasing the compound's role in facilitating efficient and environmentally friendly synthetic routes. The bioreduction achieved near-total conversion and highlighted the potential for industrial applications, emphasizing the compound's importance in green chemistry (Guo et al., 2017).

Heterocyclic Compound Synthesis

The compound has been utilized in the synthesis of heterocycles with a cyclopropyl substituent, demonstrating its versatility in creating diverse molecular frameworks. This includes the formation of methyl 2-cyclopropyl-5-methyl-1H-pyrrole-3-carboxylate and other cyclopropyl-containing heterocycles, illustrating the compound's utility in constructing complex molecular structures with potential biological activity (Pokhodylo et al., 2010).

Vinylcyclopropane Reactions

Another research focus has been on the reactions of vinylcyclopropanes, including dimerizations and additions with rearrangement. These studies provide insight into the reactivity and potential applications of cyclopropyl-containing compounds in synthetic organic chemistry, highlighting their role in generating complex molecular structures through novel reaction pathways (Yovell et al., 1978).

Safety and Hazards

Propiedades

IUPAC Name |

2-chloro-1-[2-(2-methylcyclopropyl)cyclopropyl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13ClO/c1-5-2-6(5)7-3-8(7)9(11)4-10/h5-8H,2-4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXICNDXTYJYJMQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC1C2CC2C(=O)CCl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-[5-(3,4-dichlorophenyl)furan-2-yl]prop-2-enamide](/img/structure/B2976486.png)

![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3-chlorobenzamide](/img/structure/B2976487.png)

![1-Benzyl-2-oxo-N-thiophen-3-yl-1,6-diazaspiro[3.3]heptane-6-carboxamide](/img/structure/B2976493.png)

![N-(4-methylbenzo[d]thiazol-2-yl)-2-nitro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2976494.png)

![(7-(Benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)(furan-2-yl)methanone](/img/structure/B2976498.png)

![2-chloro-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2976507.png)